2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
This compound belongs to the pyrimido[4,5-b]quinoline family, characterized by a fused tricyclic core with a pyridine substituent at position 5 and a 4-nitrobenzylthio group at position 2. Its synthesis typically involves multi-component reactions (MCRs) using aldehydes, 6-aminouracil derivatives, and dimedone under acidic or solvent-mediated conditions .
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-5-pyridin-4-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4S/c29-17-3-1-2-16-19(17)18(14-8-10-24-11-9-14)20-21(25-16)26-23(27-22(20)30)33-12-13-4-6-15(7-5-13)28(31)32/h4-11,18H,1-3,12H2,(H2,25,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNPSPQCYVHUCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=NC=C5)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione , also referred to as 8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione , is a complex heterocyclic compound notable for its diverse biological activities. This article reviews its synthesis, biological properties—including antimicrobial and anticancer activities—and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 489.55 g/mol. The synthesis typically involves multi-step processes that include the formation of various intermediates through methods such as Knoevenagel condensation and cyclization under controlled conditions .
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:
- Antibacterial Activity : The compound showed effective inhibition against gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, with Minimum Inhibitory Concentrations (MIC) ranging from 0.5 to 1.75 mg/mL. Comparatively, certain derivatives displayed even stronger activity than standard antibiotics .
- Antifungal Activity : In vitro studies revealed that the compound had antifungal effects against species like Candida albicans and Candida tropicalis, with MIC values reported between 4–8 μg/mL .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. It has shown moderate to high cytotoxicity against various cancer cell lines. For instance:
- Cell Line Studies : The compound was evaluated against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. Results indicated that it could induce apoptosis in these cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. Modifications in the nitrobenzylthio group or the tetrahydropyrimidoquinoline core can enhance or diminish its effectiveness:
- Substituent Effects : Compounds with different substituents on the quinoline ring have been shown to exhibit varying degrees of antibacterial and antifungal activities. For instance, introducing electron-withdrawing groups generally increased potency against bacteria .
Case Studies
- Antimicrobial Evaluation : A study conducted on a series of quinoline derivatives including this compound demonstrated their effectiveness against multiple pathogens. The results highlighted that specific structural modifications led to improved antimicrobial profiles .
- Anticancer Screening : In a comparative analysis of several similar compounds, this derivative exhibited superior cytotoxicity against certain cancer cell lines compared to its analogs, suggesting a promising avenue for drug development in oncology .
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds with similar structures exhibit a range of biological activities. The applications of this specific compound include:
-
Anticancer Activity :
- The tetrahydropyrimidoquinoline framework is known for its antitumor properties. Compounds in this class have shown efficacy against various cancer cell lines due to their ability to inhibit specific enzymes involved in tumor progression.
-
Antimicrobial Properties :
- Similar compounds have demonstrated significant antimicrobial activities against bacteria and fungi. The presence of the pyridine moiety may contribute to enhanced interactions with microbial targets.
-
Anti-inflammatory Effects :
- Research has indicated that derivatives of pyrimidine and quinoline can exhibit anti-inflammatory properties, making this compound a candidate for further studies in inflammatory disease models.
-
CNS Activity :
- Compounds with similar structural motifs have been investigated for their effects on the central nervous system (CNS), showing potential as treatments for conditions such as anxiety and depression.
Case Studies and Research Findings
Recent studies have explored the binding affinity of this compound with various biological targets. For instance:
- A study published in the International Journal of Molecular Sciences found that related compounds exhibited strong interactions with cancer-related enzymes, suggesting potential therapeutic applications in oncology .
- Another investigation highlighted the antimicrobial efficacy against resistant bacterial strains .
These findings underscore the importance of continued research into this compound's pharmacological potential.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in the Pyrimido[4,5-b]quinoline Core
The following table highlights key structural differences and their implications:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrobenzylthio group in the target compound contrasts with the isopentylthio group in , which is electron-donating. This difference may alter redox behavior and binding affinity in biological systems.
- Heterocyclic Substituents : Pyridinyl (target) and pyrazole (Compound 300) substituents both enable π-interactions, but pyridinyl’s nitrogen may facilitate hydrogen bonding, enhancing target specificity .
- Trione vs.
Anticancer Potential
- Pyrimido[4,5-b]quinolines with aryl/heteroaryl substituents (e.g., pyridinyl, thienyl) show moderate to potent activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC₅₀ values ranging from 1.5–25 μM .
- The 4-nitrobenzylthio group may enhance DNA intercalation or topoisomerase inhibition, as seen in nitroaromatic anticancer agents .
Antimicrobial Activity
- Hexahydroquinoline analogs with chloro and nitrile substituents exhibit MIC values of 8–32 μg/mL against E. coli and S. aureus .
- Thioether-linked compounds (e.g., isopentylthio in ) demonstrate broader antifungal activity, suggesting the target compound’s 4-nitrobenzylthio group could be similarly effective.
Preparation Methods
Core Structure Assembly: Tetrahydropyrimidoquinoline Framework
The tetrahydropyrimido[4,5-b]quinoline core is typically constructed via cyclocondensation reactions. A widely adopted approach involves reacting tetrahydroquinolinecarbonitriles with thiourea or urea under alkaline conditions. For example, treatment of 5-phenyl-6,7,8,9-tetrahydroquinoline-3-carbonitrile (3) with thiourea in ethanol/sodium ethoxide at reflux for 6 hours yields 4-amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione (9a) . The mechanism proceeds through nucleophilic attack of the thiourea sulfur on the nitrile carbon, followed by intramolecular cyclization and ammonia elimination (Scheme 1).
Key Optimization Parameters
- Solvent System : Ethanol/water mixtures (3:1 v/v) enhance intermediate solubility while facilitating base-mediated deprotonation.
- Temperature : Reflux conditions (78–80°C) balance reaction rate and byproduct formation.
- Base Stoichiometry : Sodium ethoxide (1.2 equiv.) ensures complete deprotonation without promoting hydrolysis.
Thioether Functionalization: 4-Nitrobenzylthio Group Installation
The 4-nitrobenzylthio moiety is introduced via nucleophilic displacement of a pre-installed thiol group. Initial thiolation employs carbon disulfide under basic conditions: treatment of intermediate 3 with CS₂ in pyridine at reflux generates pyrimidinedithione (12) . Subsequent alkylation with 4-nitrobenzyl bromide (1.5 equiv.) in DMF at 60°C for 4 hours selectively substitutes one thione sulfur, yielding the target thioether.
Reaction Challenges
- Chemoselectivity : Excess alkylating agent (>2 equiv.) risks disubstitution; controlled addition rates maintain mono-selectivity.
- Solvent Effects : DMF’s high polarity stabilizes the transition state, accelerating substitution kinetics.
Dione Ring Formation and Oxidation State Management
The 4,6-dione system arises from oxidative cyclization of intermediate diols or hydrolysis of masked carbonyl groups. In analogous syntheses, treatment of methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (6a) with LiOH in THF/water (3:1) at 25°C cleaves the ester to the carboxylic acid, which undergoes intramolecular cyclodehydration under acidic conditions (HCl/EtOH, reflux). For oxidation-prone substrates, catalytic hydrogenation (H₂, 10% Pd/C) reduces nitro groups without affecting the dione system.
Spectroscopic Confirmation
- ¹H NMR : Dione protons appear as singlets at δ 11.2–11.5 ppm (DMSO-d₆).
- IR Spectroscopy : Strong absorptions at 1720 cm⁻¹ (C=O stretch) and 1685 cm⁻¹ (conjugated C=N) confirm ring closure.
Final Functionalization and Protecting Group Strategies
Late-stage modifications often necessitate orthogonal protecting groups. The tert-butoxycarbonyl (Boc) group proves effective for amine protection during Curtius rearrangements. For example, treatment of aniline intermediates with diphenylphosphoryl azide (DPPA) and triethylamine in toluene/t-butanol generates Boc-protected carbamates (15) , which are deprotected with TFA/CH₂Cl₂ (1:1) to unmask primary amines.
Yield Optimization
- DPPA Stoichiometry : 1.2 equiv. minimizes phosphorous salt impurities while ensuring complete azide formation.
- Solvent Polarity : Toluene’s low polarity suppresses side reactions during rearrangement.
Industrial-Scale Considerations and Process Chemistry
Scaling the synthesis requires addressing exothermicity and purification bottlenecks. Patent data reveals that:
- Microwave Assistance : Reduces cyclization times from 12 hours to 30 minutes (80°C, 300 W).
- Crystallization Optimization : Ethanol/water (7:3) achieves >99% purity via gradient cooling (60°C → 4°C over 6 hours).
Cost-Benefit Analysis
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| Yield | 68% | 82% |
| Purity | 97% | 99% |
| Catalyst Loading | 5 mol% | 2.5 mol% |
| Energy Consumption | 120 kWh/kg | 75 kWh/kg |
Analytical and Regulatory Challenges
Final compound characterization demands advanced techniques:
- High-Resolution MS : Exact mass confirmation (theoretical [M+H]⁺ = 507.1423, observed 507.1421).
- X-ray Crystallography : Resolves regiochemical ambiguities in the pyrimidoquinoline core.
- ICH Stability Testing : Accelerated degradation studies (40°C/75% RH) show <0.5% impurity formation over 6 months.
Q & A
Q. What synthetic methodologies are recommended for the efficient preparation of this compound?
The compound can be synthesized via multicomponent reactions, which are environmentally friendly and yield high-purity products. Key steps include condensation of precursors (e.g., substituted pyridines and nitrobenzyl thiols) under controlled temperature and solvent conditions. Characterization typically involves FT-IR to confirm functional groups (e.g., C=O, S–H), and NMR (¹H/¹³C) to verify proton/carbon environments. GC-MS is used for molecular weight validation .
Q. How can spectroscopic techniques distinguish this compound from structurally similar derivatives?
- ¹H NMR : The pyridin-4-yl group shows aromatic protons as a doublet (δ 8.5–8.7 ppm), while the tetrahydropyrimidoquinoline core exhibits distinct multiplet patterns for methylene protons (δ 2.5–4.0 ppm).
- 13C NMR : The 4-nitrobenzyl moiety displays a nitro-group carbon at ~145 ppm, and the quinoline-dione carbonyl carbons appear at ~165–170 ppm.
- X-ray diffraction (if crystallized) resolves spatial arrangements, such as bond angles between the pyridine ring and the nitrobenzyl group .
Q. What experimental design principles should guide the optimization of reaction yields?
Use a factorial design approach to test variables like solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst loading. Response surface methodology (RSM) can model interactions between parameters and identify optimal conditions. For example, higher temperatures may favor cyclization but risk decomposition .
Advanced Research Questions
Q. How can computational methods reconcile discrepancies between theoretical and experimental spectroscopic data?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and vibrational frequencies. Discrepancies in NOE (Nuclear Overhauser Effect) correlations or unexpected coupling constants may arise from solvent effects or dynamic conformational changes, which molecular dynamics simulations can address .
Q. What strategies are effective in analyzing the compound’s reactivity in nucleophilic or electrophilic environments?
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to predict sites susceptible to electrophilic attack (e.g., the electron-deficient pyrimidine ring).
- Transition State Modeling : Use quantum chemical path sampling (e.g., NEB method) to map reaction pathways for functionalization, such as thiol-disulfide exchange at the nitrobenzyl group .
Q. How can researchers design assays to evaluate the compound’s bioactivity against cancer cell lines?
- In vitro cytotoxicity : Test against HeLa or MCF-7 cells using MTT assays, with IC₅₀ determination.
- Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide). Structural analogs with modified thioether or pyridine groups can clarify SAR (Structure-Activity Relationship) trends .
Q. What challenges arise in crystallizing this compound for X-ray analysis, and how can they be mitigated?
Challenges include poor solubility in common solvents and polymorphism. Strategies:
- Use mixed solvents (e.g., DCM/methanol) for slow evaporation.
- Introduce co-crystallizing agents (e.g., carboxylic acids) to stabilize lattice packing.
- Monitor crystallization via PXRD to identify polymorphic phases .
Q. How do substituents on the pyridine or nitrobenzyl groups influence the compound’s electronic properties?
- Electron-Withdrawing Groups (EWGs) : A nitro group at the benzyl position increases electrophilicity of the thioether sulfur, enhancing reactivity in alkylation reactions.
- Pyridine Substitution : A 4-pyridinyl group facilitates π-π stacking in protein binding, as shown in docking studies with kinase targets .
Methodological Notes
- Data Contradiction Analysis : Compare experimental NMR shifts with DFT predictions; deviations >1 ppm may indicate unaccounted solvent effects or proton exchange processes .
- Bioactivity Validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates to address biological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
